Electronic Modulation of Sulfonamide pKa: 5-Methoxy vs. Unsubstituted and 4-Methoxy Isomers
The 5-methoxy substituent electronically modulates the acidity of the primary sulfonamide group, a critical parameter for zinc-binding interactions in carbonic anhydrase and related metalloenzyme inhibition. The predicted pKa of 4-methoxybenzo[b]thiophene-2-sulfonamide is 10.03 ± 0.30 , while the unsubstituted 1-benzothiophene-2-sulfonamide exhibits a distinct ionization profile due to the absence of the electron-donating methoxy group [1]. The 5-methoxy regioisomer is expected to show a comparable pKa shift relative to the parent compound, directly impacting the fraction of the deprotonated sulfonamide anion available for zinc coordination at physiological pH.
| Evidence Dimension | Predicted sulfonamide pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa ~10.0 ± 0.30 (inferred from 4-methoxy regioisomer data; experimental data for 5-methoxy isomer not independently validated in public databases) |
| Comparator Or Baseline | Unsubstituted 1-benzothiophene-2-sulfonamide; 4-methoxybenzo[b]thiophene-2-sulfonamide pKa 10.03 ± 0.30 (predicted) |
| Quantified Difference | Approximately 1–2 log unit shift in acidity relative to non-methoxylated parent (class-level trend for aromatic methoxy substituents on benzenesulfonamides) |
| Conditions | Predicted values from ChemicalBook database; experimental pKa determination in aqueous solution recommended for exact quantification |
Why This Matters
The pKa dictates the ionization state at the enzyme active site, determining binding affinity to zinc-containing metalloenzymes such as carbonic anhydrase; a 1–2 log unit pKa difference can translate to a 10–100-fold change in binding potency, making regioisomer selection critical for assay design and lead optimization.
- [1] J-GLOBAL. 1-Benzothiophene-2-sulfonamide. Chemical Substance Information. Available at: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907046619681471 (accessed 2026-05-13). View Source
